molecular formula C10H6O4 B11908010 2-Oxo-2H-chromene-4-carboxylic acid CAS No. 27393-46-0

2-Oxo-2H-chromene-4-carboxylic acid

Cat. No.: B11908010
CAS No.: 27393-46-0
M. Wt: 190.15 g/mol
InChI Key: DORZTUIRBJRLFD-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-4-carboxylic acid, also known as coumarin-4-carboxylic acid, is a naturally occurring carboxylic acid that belongs to the coumarin family. This compound is characterized by its chromene ring structure, which is a fused benzene and pyrone ring. It is known for its diverse biological activities and is widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2H-chromene-4-carboxylic acid can be synthesized through several methods. One common synthetic route involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromene ring. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Another method involves the use of substituted phenyl rings and coumarin scaffolds, which are coupled via an amide warhead. This method is often used to create analogues of the compound for specific biological activities .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Coumarin-3-carboxylic acid: Another member of the coumarin family with similar biological activities.

    2-Oxo-2H-1-benzopyran-4-carboxylic acid: A structural isomer with different chemical properties.

    7-Hydroxy-2-oxo-chromene-3-carboxylic acid: A hydroxylated derivative with unique biological activities.

Uniqueness

2-Oxo-2H-chromene-4-carboxylic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit COX-2 and other enzymes makes it a valuable compound in medicinal chemistry. Additionally, its versatility in undergoing various chemical reactions makes it a useful building block in organic synthesis .

Properties

IUPAC Name

2-oxochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-5-7(10(12)13)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORZTUIRBJRLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345540
Record name 2-Oxo-2H-chromene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27393-46-0
Record name 2-Oxo-2H-1-benzopyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27393-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2H-chromene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumarin-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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